N-Acetyl-D-cysteine
Overview
Description
N-Acetyl-D-cysteine is an acetylated form of the amino acid cysteine. It consists of an acetyl group attached to the amino group of cysteine, enhancing the stability and bioavailability of the compound. This modification allows for better absorption and utilization by the body. This compound is known for its antioxidant properties and is widely used in various medical and industrial applications .
Mechanism of Action
Target of Action
N-Acetyl-D-cysteine (NAC) primarily targets reactive oxygen species (ROS) and acts as an antioxidant . It scavenges ROS through the reaction with its thiol group . NAC is also known to be an inducer of glutathione , a crucial antioxidant in the body .
Mode of Action
NAC interacts with its targets by acting as an antioxidant and a glutathione inducer . It scavenges ROS through the reaction with its thiol group . In the case of acetaminophen overdoses, NAC increases the level of glutathione, an antioxidant that can neutralize the toxic breakdown products of acetaminophen .
Biochemical Pathways
NAC affects several biochemical pathways. It is involved in the glutathione metabolic pathway . It’s important to note that nac itself cannot enter this pathway . NAC also modulates the cysteine redox proteome , which plays a critical role in cellular redox homeostasis . Dysregulation of this proteome may contribute to the pathophysiology of major neurodegenerative diseases .
Pharmacokinetics
NAC is rapidly absorbed and undergoes deacetylation in the body to form cysteine, which is further metabolized to glutathione . NAC is more stable and has a longer half-life, allowing for sustained release of cysteine and subsequent glutathione synthesis . The terminal half-life of NAC is approximately 5.58 hours after intravenous administration and 6.25 hours after oral administration of 400 mg . The oral bioavailability of NAC is between 4.0% and 9.1% .
Result of Action
The molecular and cellular effects of NAC’s action are primarily related to its antioxidant activities. It helps in maintaining the oxidation-reduction balance within the cells of the human body . NAC has been reported to have chemoprotective effectiveness for numerous disease models, xenobiotics, and other cell stress-inducing conditions .
Action Environment
The action, efficacy, and stability of NAC can be influenced by various environmental factors. For instance, the pH level can affect the effectiveness of NAC as a thiol in detoxification of oxidants . At physiological pH (7.4), only 0.8% of NAC is present in the active RS− form . Despite its weak direct ROS reactivity, NAC shows high antioxidant activity, which can be reconciled by a recently outlined mechanism .
Biochemical Analysis
Biochemical Properties
N-Acetyl-D-cysteine acts as an antioxidant through a variety of mechanisms, including oxidant scavenging, glutathione (GSH) replenishment, and antioxidant signaling . It is also reported to prevent apoptosis in neuronal cells but induce apoptosis in smooth muscle cells .
Cellular Effects
This compound has been shown to have enormous biological properties. It is used in the treatment of acetaminophen poisoning, diabetic nephropathy, Alzheimer’s disease, schizophrenia, and ulcerative colitis, among others . It has a well-established safety profile, and its toxicity is uncommon and dependent on the route of administration .
Molecular Mechanism
This compound directly modifies the activity of several proteins by its reducing activity . It inhibits activation of c-Jun N-terminal kinase, p38 MAP kinase and redox-sensitive activating protein-1 and nuclear factor kappa B transcription factor activities regulating expression of numerous genes .
Temporal Effects in Laboratory Settings
The pharmacokinetic characteristics of this compound are similar in healthy individuals after single and repeated administration . The half-life is approximately 15.4 to 18.7 hours, and the fraction of this compound excreted in urine in the 36 hours following administration is 3.7% to 3.8% .
Dosage Effects in Animal Models
In animal models, this compound has been shown to have a dose-dependent effect. For example, in a study on rats, this compound was found to eliminate sensory neuronal loss following peripheral nerve transection . Another study showed that this compound dose-dependently improved the analgesic effect of acetaminophen on the rat hot plate test .
Metabolic Pathways
This compound, a precursor of cysteine and, thereby, glutathione (GSH), acts as an antioxidant through a variety of mechanisms, including oxidant scavenging, GSH replenishment, antioxidant signaling, etc . It is also stored, utilized, and/or released into the bloodstream as glutathione (GSH), a cysteine-containing tripeptide that serves as a detoxifying agent, a coenzyme for multiple enzymes, and a key component of the electron transport system .
Transport and Distribution
The volume of distribution of this compound ranges from 0.33 to 0.47 L/kg and protein binding is significant, reaching approximately 50% 4 hours after the dose . Specific information on how this compound is transported and distributed within cells and tissues is currently limited.
Subcellular Localization
While specific information on the subcellular localization of this compound is currently limited, it is known that this compound can be found in various parts of the cell due to its role in various biochemical reactions and pathways
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Acetyl-D-cysteine can be synthesized through several methods. One common method involves the acetylation of cysteine using acetic anhydride. The reaction typically occurs in an aqueous medium with the pH adjusted to 9-12. The mixture is heated to 40-60°C for 20-60 minutes to complete the acylation reaction. The resulting product is then neutralized and crystallized to obtain crude this compound, which is further purified through recrystallization .
Industrial Production Methods: In industrial settings, this compound is often produced using a single-batch process to enhance efficiency and yield. The process involves the acetylation of cysteine followed by purification using suitable solvents. Characterization of the synthesized product is carried out using techniques such as elemental analysis, proton nuclear magnetic resonance, high-performance liquid chromatography, Fourier transform infrared spectroscopy, and melting point analysis .
Chemical Reactions Analysis
Types of Reactions: N-Acetyl-D-cysteine undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized to form disulfides. Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: The compound can be reduced back to cysteine using reducing agents such as dithiothreitol or sodium borohydride.
Substitution: this compound can participate in substitution reactions where the acetyl group is replaced by other functional groups.
Major Products: The major products formed from these reactions include cysteine, disulfides, and various substituted derivatives of this compound .
Scientific Research Applications
N-Acetyl-D-cysteine has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of other compounds and as a reducing agent in various chemical reactions.
Biology: this compound is studied for its role in cellular redox balance and as a precursor to glutathione, a critical antioxidant in cells.
Medicine: It is used as a mucolytic agent to treat respiratory conditions, an antidote for acetaminophen overdose, and in the treatment of various neurodegenerative diseases due to its antioxidant properties
Industry: this compound is used in the production of pharmaceuticals, cosmetics, and dietary supplements
Comparison with Similar Compounds
Cysteine: A sulfur-containing amino acid that serves as a precursor to glutathione.
Glutathione: A tripeptide composed of cysteine, glutamate, and glycine, known for its antioxidant properties.
Methionine: Another sulfur-containing amino acid involved in various metabolic processes.
Uniqueness of N-Acetyl-D-cysteine: this compound is unique due to its acetylation, which enhances its stability and bioavailability compared to cysteine. Unlike glutathione, this compound can be more effectively absorbed when taken orally, making it a preferred supplement for increasing intracellular glutathione levels .
This compound stands out for its versatility and effectiveness in various applications, making it a valuable compound in both scientific research and practical applications.
Properties
IUPAC Name |
(2S)-2-acetamido-3-sulfanylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3S/c1-3(7)6-4(2-10)5(8)9/h4,10H,2H2,1H3,(H,6,7)(H,8,9)/t4-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWKSKIMOESPYIA-SCSAIBSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CS)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H](CS)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60180751 | |
Record name | N-Acetyl-D-cysteine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60180751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26117-28-2, 616-91-1 | |
Record name | N-Acetyl-D-cysteine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26117-28-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Acetyl-D-cysteine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026117282 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | acetylcysteine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755856 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-Acetyl-D-cysteine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60180751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-acetyl-D-cysteine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.139 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-ACETYL-D-CYSTEINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L305827QJJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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